molecular formula C15H19F3N4O4 B2873158 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1219903-56-6

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2873158
CAS No.: 1219903-56-6
M. Wt: 376.336
InChI Key: ZQFQRPFOOSVZST-UHFFFAOYSA-N
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Description

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a pyrimidine ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the propanoyl group. The piperidine ring is then synthesized and coupled with the pyrimidine derivative. Finally, the trifluoroethyl group is introduced under specific reaction conditions, such as the use of trifluoroacetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide include other pyrimidine derivatives, piperidine derivatives, and trifluoroethyl-containing compounds. Examples include:

  • 1-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl derivatives
  • N-(2,2,2-trifluoroethyl)piperidine derivatives
  • Compounds with similar functional groups and structural motifs

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination imparts specific chemical properties and biological activities that distinguish it from other compounds. Its trifluoroethyl group, for example, can enhance its metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O4/c16-15(17,18)9-19-13(25)10-1-5-21(6-2-10)12(24)4-8-22-7-3-11(23)20-14(22)26/h3,7,10H,1-2,4-6,8-9H2,(H,19,25)(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQRPFOOSVZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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